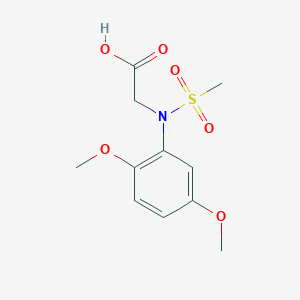![molecular formula C19H23N5O2 B2764361 5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 1358309-51-9](/img/structure/B2764361.png)
5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one core. Compounds with similar cores are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as [1,2,4]triazolo[4,3-b]1,2,4,5-tetrazines, have been synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Scientific Research Applications
Medicinal Chemistry and Drug Design
The compound exhibits a piperidine-based structure, which is significant in drug design. Piperidines serve as essential synthetic fragments for constructing pharmaceuticals. Their derivatives appear in over twenty classes of drugs and alkaloids . Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Additionally, synthetic and natural piperidines have been investigated for their pharmaceutical applications .
PAK4 Inhibition for Cancer Treatment
The compound “F3411-6605” (also known as “5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one”) has demonstrated potent inhibitory activity against p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine protein kinase involved in cellular functions such as cell growth, apoptosis inhibition, and cytoskeleton regulation. Compounds derived from this structure could potentially serve as anticancer agents .
Energetic Materials and Explosives
Certain derivatives of this compound exhibit promising properties for use in energetic materials. For instance:
- Compounds 14, 17, and 19, although sensitive, display high detonation performance and may find applications as primary explosives .
Antimicrobial and Antifungal Agents
Exploring modifications of the piperidine-based structure could lead to novel antimicrobial and antifungal agents. Researchers have synthesized 1-substituted 1,2,4-triazolo[4,3-a]quinoxalines, which may exhibit promising biological activities .
Remote Identification (Remote ID) of Unmanned Aircraft Systems (UAS)
The compound “AKOS021623431” (or its derivatives) could potentially play a role in UAS technology. Remote ID allows governmental and civil identification of UAS for safety, security, and compliance purposes. It enables enhanced operations such as beyond visual line of sight (BVLOS) and operations over people. Both broadcast and network-based Remote ID methods are relevant .
Materials Science and OLED Devices
The [1,2,4]triazolo[1,5-a]pyridine backbone, related to this compound, has been used in designing efficient light-emitting materials for phosphorescent OLED devices. These materials are crucial for display technology and energy-efficient lighting .
properties
IUPAC Name |
5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-2-8-16-20-21-18-19(26)23(13-17(25)22-11-6-3-7-12-22)14-9-4-5-10-15(14)24(16)18/h4-5,9-10H,2-3,6-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSKMQFAHJOSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)
![2-Chloro-N-[(3-chlorothiophen-2-yl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2764284.png)



![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)


![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)

